

Comprehensive Spectroscopic Characterization of N-(1-Adamantyl)urea Derivatives

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Compound of Interest

Compound Name: *N-(1-Adamantyl)-N'-(4-chlorophenyl)urea*

CAS No.: 16192-86-2

Cat. No.: B11979337

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Abstract

The adamantyl urea pharmacophore combines the lipophilic, bulky adamantane cage with a polar, hydrogen-bonding urea linkage. This structural duality creates unique spectroscopic signatures but also presents solubility challenges during characterization. This guide provides a definitive protocol for the structural elucidation of N-(1-adamantyl)ureas using NMR, IR, and Mass Spectrometry, focusing on the distinction between the rigid aliphatic cage and the dynamic urea moiety.

Synthetic Context & Sample Preparation

Before characterization, understanding the sample's origin is critical. Adamantyl ureas are typically synthesized via the reaction of 1-adamantylamine with an isocyanate ($R-N=C=O$) or 1-adamantyl isocyanate with an amine ($R-NH_2$).

Solubility & Solvent Selection[1]

- Challenge: The adamantane group drives lipophilicity, while the urea group promotes intermolecular hydrogen bonding (aggregation), often resulting in poor solubility in non-polar solvents like CDCl_3 .
- Solution: DMSO- d_6 is the standard solvent for NMR. It disrupts urea self-aggregation, sharpening NH signals and preventing precipitation.
 - Note: If CDCl_3 must be used, expect broad NH signals and potential concentration-dependent chemical shifts.

Infrared Spectroscopy (FT-IR): The Fingerprint

IR is the primary rapid-screening tool to confirm urea formation (disappearance of isocyanate $\text{N}=\text{C}=\text{O}$ stretch at $\sim 2270 \text{ cm}^{-1}$) and assess hydrogen bonding.

Characteristic Bands

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Note
Urea N-H	Stretching ()	3300 – 3450	Medium/Sharp	Free NH appears >3400; H-bonded <3350.
Adamantyl C-H	Stretching ()	2850 – 2930	Strong	Distinctive sp ³ C-H cluster; lower freq than alkene C-H.
Isocyanate	Stretching ()	~2270	Absent	CRITICAL: Presence indicates unreacted starting material.
Urea C=O	Stretching (Amide I)	1630 – 1660	Strong	Shifts to lower freq (1630) if strongly H-bonded.
Urea N-H	Bending (Amide II)	1530 – 1570	Medium	Often overlaps with aromatic C=C if R-group is aryl.

Protocol: ATR-FTIR[2]

- **Crystal Contact:** Ensure the solid sample is a fine powder. Press firmly against the Diamond/ZnSe crystal to maximize the evanescent wave penetration.
- **Background:** Run a background scan (air) immediately prior to sample measurement to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O interference.

Mass Spectrometry (MS): The Confirmation

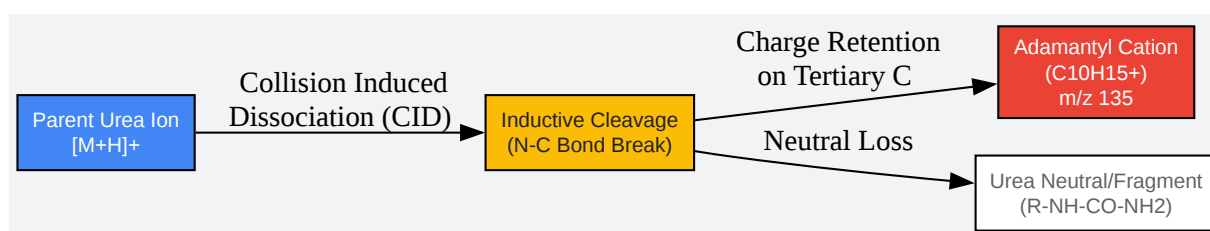
Mass spectrometry confirms the molecular weight and provides a diagnostic fragmentation pattern characteristic of the adamantyl cage.

Ionization Method[3]

- Electrospray Ionization (ESI): Preferred. Run in Positive Mode (ESI+).
 - Why? Ureas protonate easily on the carbonyl oxygen or nitrogen
- Electron Impact (EI): Useful for fragmentation studies but may not show the molecular ion for unstable derivatives.

Diagnostic Fragmentation Pathway

The hallmark of any N-adamantyl compound is the formation of the stable 1-adamantyl cation.



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Figure 1: Primary fragmentation pathway of N-adamantyl ureas in ESI+ MS. The m/z 135 peak is the diagnostic signature.

Nuclear Magnetic Resonance (NMR): Structural Proof

NMR provides the definitive proof of the adamantane cage symmetry and the urea linkage.

¹H NMR (Proton)

Solvent: DMSO-d₆ (Referenced to 2.50 ppm).

Proton Type	Chemical Shift (, ppm)	Multiplicity	Integration	Assignment Logic
Urea NH	5.5 – 8.5	Singlet (Broad)	1H or 2H	Highly variable. Alkyl-NH ~5.5-6.5; Aryl-NH ~8.0-9.0. Exchangeable with D ₂ O.[1]
Ad- (H4)	1.60 – 1.70	Broad Singlet/Multiplet	6H	Methylene protons furthest from the urea nitrogen.
Ad- (H2)	1.90 – 2.00	Broad Singlet/Multiplet	6H	Methylene protons to the bridgehead.
Ad- (H3)	2.00 – 2.10	Broad Singlet	3H	Methine (tertiary) protons at the bridgehead positions.

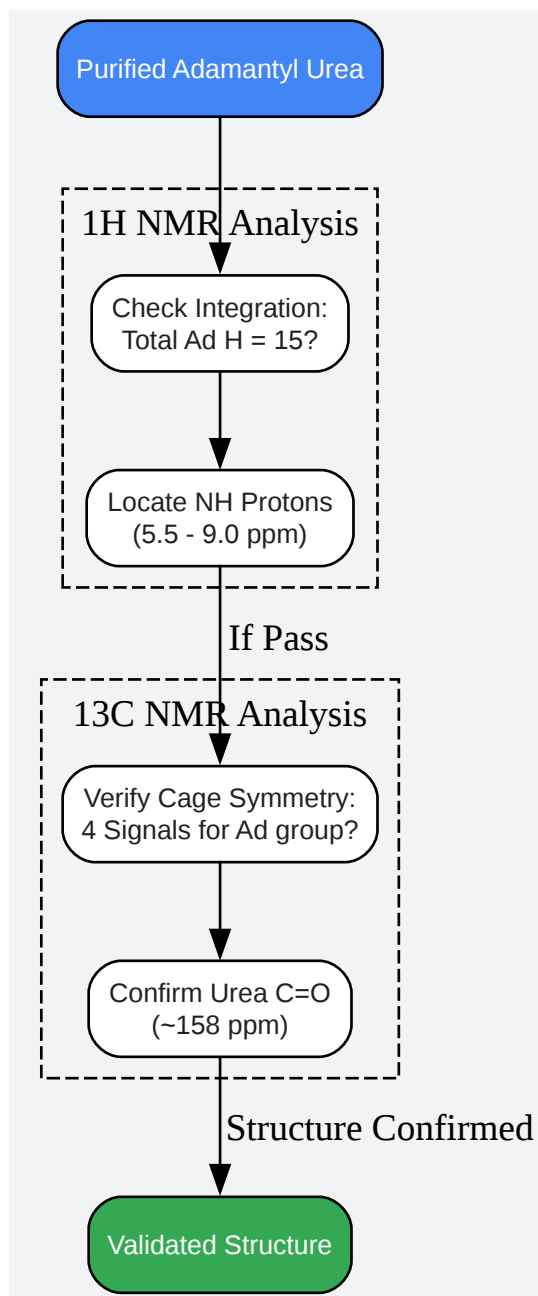
- Interpretation Tip: The adamantyl group typically integrates to 15 protons. In low-field instruments (300 MHz), these may appear as two broad "humps" at 1.6 and 2.0 ppm. High-field (600 MHz) is required to resolve the specific couplings.

¹³C NMR (Carbon)

Solvent: DMSO-d₆ (Referenced to 39.5 ppm). The 1-substituted adamantane cage possesses symmetry, simplifying the 10-carbon cage into 4 distinct signals.

- C=O (Urea): 155 – 160 ppm. The most downfield signal.

- C1 (Quaternary):50 – 52 ppm. Attached directly to Nitrogen.[2] Significantly downfield due to the electronegative urea group.
- C2 (Methylene,
):41 – 43 ppm.
- C4 (Methylene,
):36 – 37 ppm.
- C3 (Methine,
):29 – 30 ppm.



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Figure 2: Logical flow for confirming adamantyl urea structure via NMR.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical)

Objective: Prevent aggregation-induced line broadening.

- Weigh 5-10 mg of the adamantyl urea into a clean vial.
- Add 0.6 mL of DMSO-d₆.
- Optional: If the sample is cloudy, gently warm the vial with a heat gun (do not boil) or sonicate for 30 seconds. The solution must be perfectly clear.
- Transfer to a 5mm NMR tube.
- Acquisition: Set relaxation delay (d1) to at least 2.0 seconds to allow full relaxation of the quaternary C1 and Carbonyl carbons.

Protocol B: LC-MS Setup

Objective: Detect molecular ion and diagnostic fragment.

- Mobile Phase:
 - A: Water + 0.1% Formic Acid (FA aids protonation).
 - B: Acetonitrile + 0.1% Formic Acid.
- Column: C18 Reverse Phase (Adamantyl groups are sticky; use a high organic wash at the end of the run).
- Gradient: Start at 50% B (due to high lipophilicity) -> 95% B over 5 mins.
- Detection: Scan range m/z 100 – 600. Look for [M+H]⁺ and 135.1.

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Sources

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